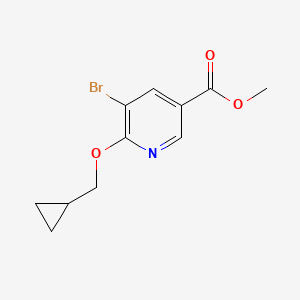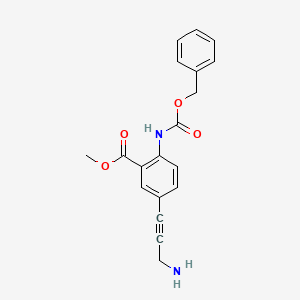![molecular formula C11H9N3O2 B12081660 6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)
6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one is a heterocyclic compound that features a pyrazole ring fused to a benzoxazine structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of nitrogen atoms in the pyrazole ring, contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one can be optimized by using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Amines in the presence of a base such as triethylamine at elevated temperatures.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, the presence of the pyrazole ring allows for hydrogen bonding and π-π interactions with target proteins, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazol-3-yl-benzoxazine: Similar structure but lacks the 4H-1,4-benzoxazin-3-one moiety.
4H-1,4-Benzoxazin-3-one derivatives: Compounds with variations in the substituents on the benzoxazine ring.
Uniqueness
6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one is unique due to the combination of the pyrazole and benzoxazine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H9N3O2 |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
6-(1H-pyrazol-5-yl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H9N3O2/c15-11-6-16-10-2-1-7(5-9(10)13-11)8-3-4-12-14-8/h1-5H,6H2,(H,12,14)(H,13,15) |
Clave InChI |
YISSJSZHERSKRB-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)






![(2-Methoxyethyl)[(quinolin-6-yl)methyl]amine](/img/structure/B12081640.png)

![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12081661.png)



